

Part 1: Identity & CAS Verification (The "Isomer Trap")

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine

CAS No.: 1555162-42-9

Cat. No.: B2425436

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Executive Summary: The compound **2-(4-Bromophenyl)-1,3-thiazol-4-amine** is a specific regioisomer often confused with its more common structural analog, 4-(4-bromophenyl)thiazol-2-amine. Precise identification is critical in medicinal chemistry, as the position of the amine group (C4 vs. C2) drastically alters the electronic properties, basicity, and vector orientation of the scaffold in structure-activity relationship (SAR) studies.

CAS Number Search Results

- Target Compound: **2-(4-Bromophenyl)-1,3-thiazol-4-amine**^[1]
 - CAS Number: 1555162-42-9^[1]
 - Status: Commercially available but less common; often requires custom synthesis for large-scale applications.
- Common "Decoy" Isomer (Warning): 2-Amino-4-(4-bromophenyl)thiazole
 - CAS Number: 2103-94-8^[2]^[3]
 - Distinction: This isomer is synthesized via the standard Hantzsch reaction (bromoacetophenone + thiourea) and is frequently misidentified as the target in automated database scrapes.

Structural Differentiation:

Feature	Target: 4-Amine (CAS 1555162-42-9)	Decoy: 2-Amine (CAS 2103-94-8)
Amine Position	C4 (Adjacent to C5-H)	C2 (Between N and S)
Aryl Position	C2 (Between N and S)	C4 (Adjacent to C5-H)
pKa (Approx)	~3.5 - 4.0 (Less basic)	~5.3 (More basic due to guanidine-like character)

| Primary Precursors | 4-Bromobenzothioamide + Chloroacetonitrile | 4-Bromophenacyl bromide + Thiourea |

Part 2: Synthetic Methodology (Technical Deep Dive)

Core Directive: The synthesis of 2-aryl-4-aminothiazoles is mechanistically distinct from the standard Hantzsch synthesis used for 2-aminothiazoles. The most robust protocol involves the Gewald-type condensation or Thorpe-Ziegler cyclization of a thioamide with an

-halonitrile.

Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

Step 1: Preparation of 4-Bromobenzothioamide

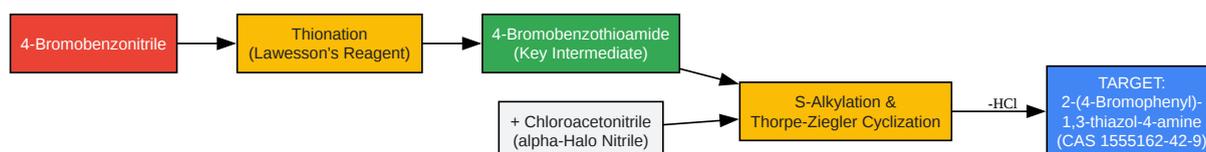
- Reagents: 4-Bromobenzonitrile, Lawesson's Reagent (or P₄S₁₀), Toluene.
- Conditions: Reflux, 4–6 hours.[4]
- Mechanism: Thionation of the nitrile.
- Why: The thioamide provides the necessary nucleophilic sulfur and the C2-aryl scaffold.

Step 2: Cyclization with Chloroacetonitrile

- Reagents: 4-Bromobenzothioamide (from Step 1), Chloroacetonitrile, DMF or Ethanol.

- Base: Triethylamine (Et₃N) or Pyridine.
- Conditions: 60–80°C, 4–12 hours.
- Workup: Pour into ice water; precipitate filtration; recrystallization from EtOH.

Detailed Workflow Diagram (DOT):



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Caption: Synthesis pathway distinguishing the 4-amine regioisomer via thioamide intermediate.

Mechanistic Insight (The "Why"):

- S-Alkylation: The sulfur atom of the thioamide attacks the α -carbon of chloroacetonitrile, displacing chloride. This forms an S-cyanomethyl imidothioester intermediate.
- Cyclization: The imidothioester nitrogen attacks the nitrile carbon (Thorpe-Ziegler type addition).
- Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.
 - Critical Control Point: Temperature control is vital. Excessive heat can lead to polymerization of the chloroacetonitrile or decomposition of the thioamide.

Part 3: Chemical Reactivity & Functionalization

This scaffold is a "bifunctional warhead" in drug discovery.

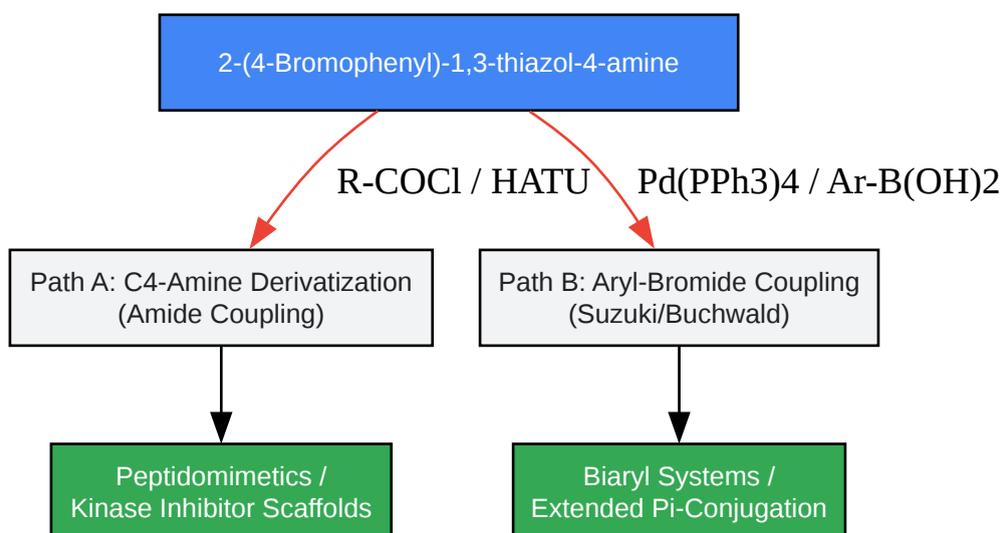
1. The Amine Handle (C4-NH₂):

- Reactivity: Less nucleophilic than aniline due to the electron-withdrawing nature of the thiazole ring.
- Application: Amide coupling, urea formation, or reductive amination.
- Protocol Tip: Use strong coupling agents (HATU/COMU) or acid chlorides. Pyridine is often required as a solvent/base to enhance nucleophilicity.

2. The Bromine Handle (Ar-Br):

- Reactivity: Excellent partner for Palladium-catalyzed cross-couplings.
- Suzuki-Miyaura: Couples with aryl boronic acids to extend the biaryl system.
- Buchwald-Hartwig: Allows introduction of a second amino group, creating complex heteroaryl-diamine scaffolds.

Functionalization Logic Diagram (DOT):



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Caption: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.

Part 4: Analytical Profile (Self-Validating Data)

To confirm you have synthesized the correct 4-amine isomer (and not the 2-amine), compare your analytical data against these expected values.

Parameter	Expected Value (4-Amine)	Notes / Validation
^1H NMR (DMSO- d_6)	Singlet at ~6.0–6.5 ppm (C5-H)	The C5 proton of 4-aminothiazoles is shielded compared to the C4 proton of 2-aminothiazoles.
^1H NMR (NH_2)	Broad singlet ~5.0–7.0 ppm	Exchangeable with D_2O .
^1H NMR (Ar-H)	AA'BB' pattern ~7.6–7.9 ppm	Characteristic of para-substituted benzene.
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+ = 254.9 / 256.9$	1:1 Isotopic pattern confirms presence of one Bromine atom.
IR Spectroscopy	~3400, 3300 cm^{-1} (NH stretch)	~2200 cm^{-1} (Nitrile) should be absent (confirms cyclization).

References

- PubChem. (2025).[1] **2-(4-Bromophenyl)-1,3-thiazol-4-amine** (Compound Summary). National Library of Medicine. [\[Link\]](#)
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- Jiao, P., et al. (2021).[5] Regioselective Synthesis of 2,4-Disubstituted Thiazoles. Journal of Organic Chemistry.[4] (General methodology for thioamide cyclizations).

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- [3. 2-Amino-4-\(4-bromophenyl\)thiazole 97 2103-94-8 \[sigmaaldrich.com\]](#)
- [4. Method for preparing bromoacetonitrile from chloroacetonitrile - Eureka | Patsnap \[eureka.patsnap.com\]](#)
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